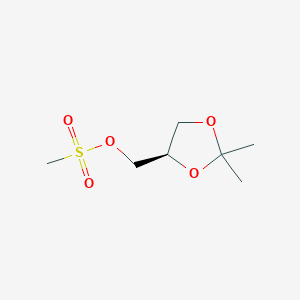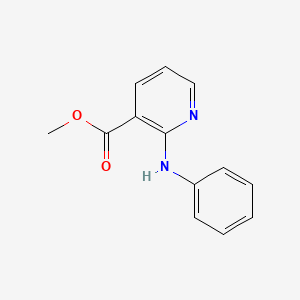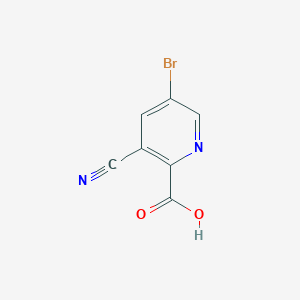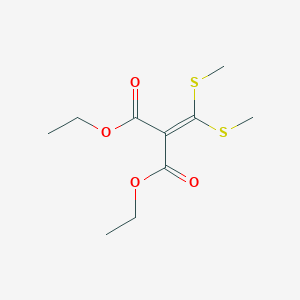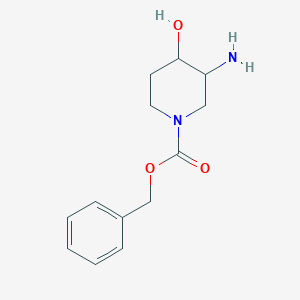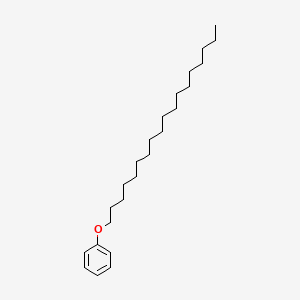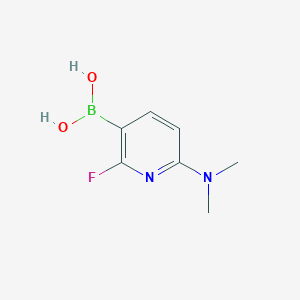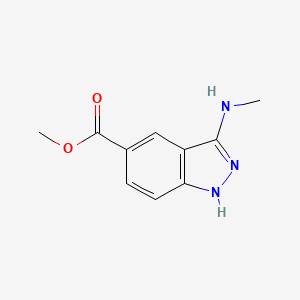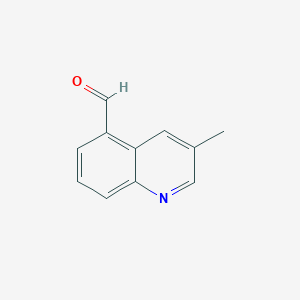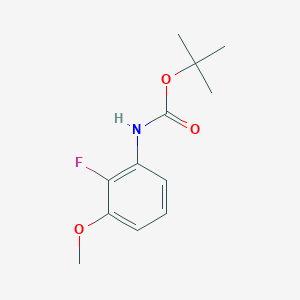
2-(N-BOC)AMINO-6-METHOXYFLUOROBENZENE
描述
2-(N-BOC)AMINO-6-METHOXYFLUOROBENZENE is an organic compound with the molecular formula C12H16FNO3. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a fluoro group, and a methoxy group attached to a phenyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-fluoro-3-methoxyphenyl)carbamate typically involves the reaction of 2-fluoro-3-methoxyaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production methods for tert-butyl (2-fluoro-3-methoxyphenyl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to meet industrial standards .
化学反应分析
Types of Reactions
2-(N-BOC)AMINO-6-METHOXYFLUOROBENZENE can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, replacing the fluoro group with an alkyl group.
Hydrolysis: The primary product is 2-fluoro-3-methoxyaniline.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
科学研究应用
2-(N-BOC)AMINO-6-METHOXYFLUOROBENZENE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of tert-butyl (2-fluoro-3-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
Tert-butyl carbamate: Similar structure but lacks the fluoro and methoxy groups.
2-fluoro-3-methoxyaniline: Lacks the carbamate group but shares the fluoro and methoxy substituents.
Tert-butyl (2,4-difluoro-6-methoxyphenyl)carbamate: Similar structure with an additional fluoro group.
Uniqueness
2-(N-BOC)AMINO-6-METHOXYFLUOROBENZENE is unique due to the combination of the tert-butyl, fluoro, and methoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and provides versatility in synthetic applications .
属性
CAS 编号 |
801281-99-2 |
|---|---|
分子式 |
C12H16FNO3 |
分子量 |
241.26 g/mol |
IUPAC 名称 |
tert-butyl N-(2-fluoro-3-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-11(15)14-8-6-5-7-9(16-4)10(8)13/h5-7H,1-4H3,(H,14,15) |
InChI 键 |
RGIQXIQVDYOOJQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)OC)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
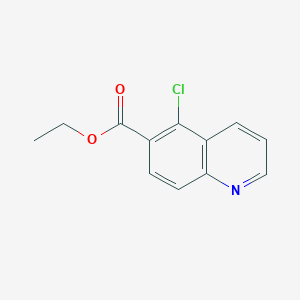

![5-Iodo-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B8811837.png)
